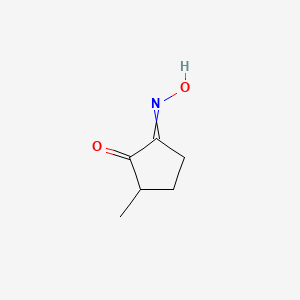![molecular formula C21H27NO3 B14615579 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol is an organic compound with a complex structure that includes both phenolic and imidoyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol typically involves multiple steps, starting with the preparation of the phenolic and imidoyl precursors. One common method involves the reaction of 5-octoxyphenol with phenyl isocyanate under controlled conditions to form the intermediate compound. This intermediate is then subjected to hydrolysis to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidoyl group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol involves its interaction with specific molecular targets. The phenolic group can interact with enzymes and proteins, potentially inhibiting their activity. The imidoyl group can form hydrogen bonds with biological molecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-methoxyphenol
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-ethoxyphenol
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-butoxyphenol
Uniqueness
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol is unique due to its longer alkoxy chain, which can influence its solubility, reactivity, and interaction with biological molecules. This structural variation can result in different biological activities and applications compared to its shorter-chain analogs.
Eigenschaften
Molekularformel |
C21H27NO3 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol |
InChI |
InChI=1S/C21H27NO3/c1-2-3-4-5-6-10-15-25-18-13-14-19(20(23)16-18)21(22-24)17-11-8-7-9-12-17/h7-9,11-14,16,23-24H,2-6,10,15H2,1H3/b22-21+ |
InChI-Schlüssel |
VHUGQGIEGZEECK-QURGRASLSA-N |
Isomerische SMILES |
CCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bicyclo[2.2.2]octan-2-yl)-1H-imidazole](/img/structure/B14615497.png)
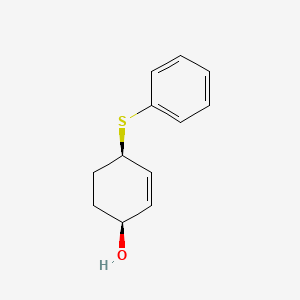
![3-Phenylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14615505.png)
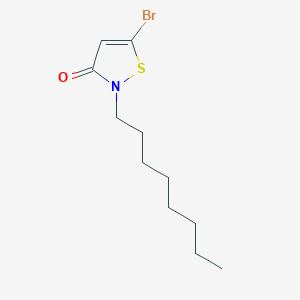
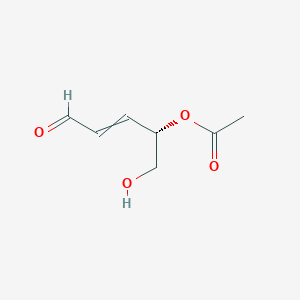
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)
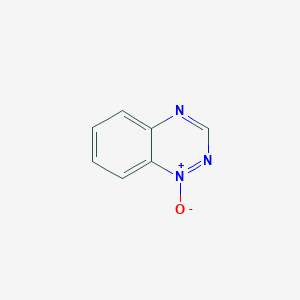
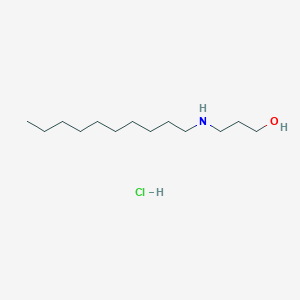
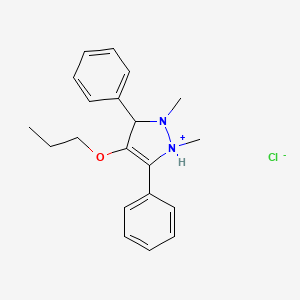
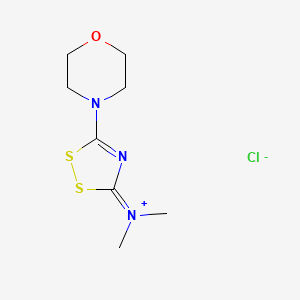
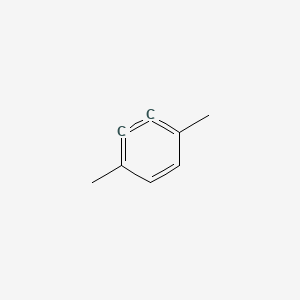
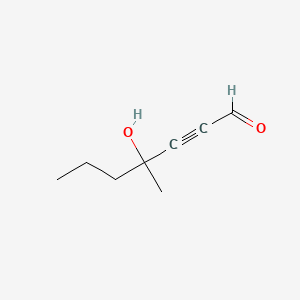
![3-Ethyl-1-methyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B14615564.png)
